molecular formula C38H37N5Na4O9 B10752273 Talaporfin sodium CAS No. 220680-62-6

Talaporfin sodium

Cat. No.: B10752273
CAS No.: 220680-62-6
M. Wt: 799.7 g/mol
InChI Key: JLWROAPZCOJYGT-OBJGRMLXSA-J
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Description

Talaporfin sodium is a second-generation photosensitizer used in photodynamic therapy (PDT) for treating various cancers. It is derived from chlorophyll and consists of chlorin e6 and L-aspartic acid. This compound is known for its rapid clearance from the body and reduced skin phototoxicity compared to first-generation photosensitizers .

Preparation Methods

The preparation of talaporfin sodium involves the synthesis of chlorin e6 monoaspartic acid-4-ester as a key intermediate. This intermediate is then hydrolyzed to obtain this compound. The process includes dissolving chlorin e6 monoaspartic acid-4-ester in a methanol solution of trifluoroacetic acid, followed by hydrolysis and purification . Industrial production methods focus on improving product purity, simplifying operations, and reducing equipment requirements .

Scientific Research Applications

Talaporfin sodium has a wide range of scientific research applications, particularly in the field of medicine. It is used in PDT for treating cancers such as esophageal cancer, lung cancer, and gliomas . The compound’s ability to selectively accumulate in cancer cells and generate reactive oxygen species upon light activation makes it an effective treatment option. Additionally, this compound is being investigated for its potential in treating other conditions, including port-wine stains and benign prostatic hyperplasia .

Mechanism of Action

The mechanism of action of talaporfin sodium involves its preferential absorption by cancer cells. Upon activation by light, this compound forms an extended high-energy conformational state that generates singlet oxygen. This singlet oxygen induces free radical-mediated cell death, leading to the selective destruction of cancerous cells . The molecular targets and pathways involved include the generation of reactive oxygen species and the subsequent induction of apoptosis and vascular shutdown .

Properties

IUPAC Name

tetrasodium;(2S)-2-[[2-[(2S,3S)-7-carboxylato-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWROAPZCOJYGT-OBJGRMLXSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H37N5Na4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420519
Record name Talaporfin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

799.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Light Sciences Oncology (LSO) aims to en-light-en cancer patients. Light Sciences has developed Light Infusion Therapy (Litx) which is a novel treatment for solid tumors. The therapy involves inserting a flexible light-emitting diode (LED) into a tumor, followed by an injection of LS11 (talaporfin sodium), a light-activated drug. Once the LED activates LS11, molecular oxygen is converted into singlet oxygen, killing tissue within the LED's scope and shutting down the blood supply to the area. The treatment is designed for use on three types of cancers: hepatoma (liver cancer), metastatic colorectal cancer, and Gioma (brain tumor).
Record name LS11
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

220201-34-3, 220680-62-6
Record name Talaporfin sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220201343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talaporfin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALAPORFIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L63605PZ70
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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